molecular formula C9H13NO2 B6210448 ethyl 3-ethyl-1H-pyrrole-2-carboxylate CAS No. 69687-81-6

ethyl 3-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B6210448
CAS No.: 69687-81-6
M. Wt: 167.2
InChI Key:
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Description

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyrrole with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-ethylpyrrole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.

    Procedure: The base deprotonates the pyrrole, making it nucleophilic. The nucleophilic pyrrole then attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group at the 2-position.

    Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom at the 3-position.

    Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Contains a formyl group at the 3-position.

Uniqueness

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate is unique due to the presence of an ethyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

69687-81-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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